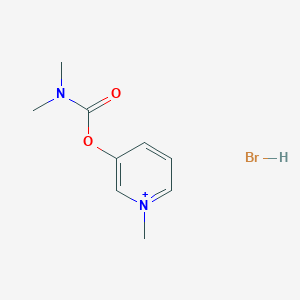
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyridinium ring substituted with a methyl group at the nitrogen atom and a dimethylcarbamate group at the 3-position. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide typically involves the quaternization of 3-dimethylaminopyridine with methyl iodide, followed by the reaction with dimethylcarbamoyl chloride. The final step involves the conversion of the resulting quaternary ammonium salt to its hydrobromide form by treatment with hydrobromic acid.
-
Quaternization
Reactants: 3-dimethylaminopyridine, methyl iodide
Conditions: Reflux in anhydrous acetone
Product: (1-methylpyridin-1-ium-3-yl) iodide
-
Carbamoylation
Reactants: (1-methylpyridin-1-ium-3-yl) iodide, dimethylcarbamoyl chloride
Conditions: Stirring at room temperature in anhydrous dichloromethane
Product: (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate iodide
-
Conversion to Hydrobromide
Reactants: (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate iodide, hydrobromic acid
Conditions: Stirring at room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyridinium derivatives
Substitution: Substituted carbamates
Scientific Research Applications
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and carbamate derivatives.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Medicine: Investigated for its potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it mimics the action of natural ligands, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-methylpyridin-1-ium-4-yl) N,N-dimethylcarbamate;hydrobromide
- (1-methylpyridin-1-ium-2-yl) N,N-dimethylcarbamate;hydrobromide
- (1-methylpyridin-1-ium-3-yl) N,N-diethylcarbamate;hydrobromide
Uniqueness
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide is unique due to its specific substitution pattern on the pyridinium ring, which influences its reactivity and binding affinity. This compound’s structural configuration allows for selective interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H14BrN2O2+ |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydrobromide |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1; |
InChI Key |
VNYBTNPBYXSMOO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
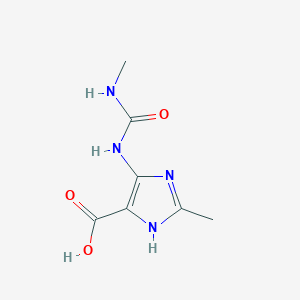
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
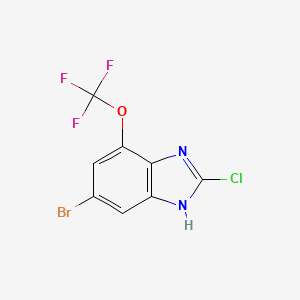
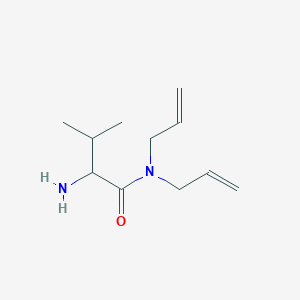
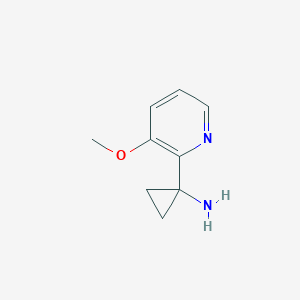
![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
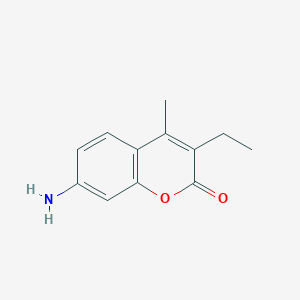
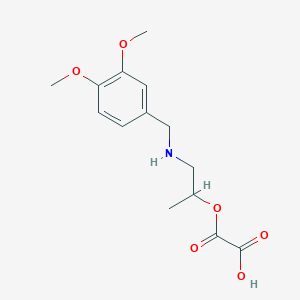
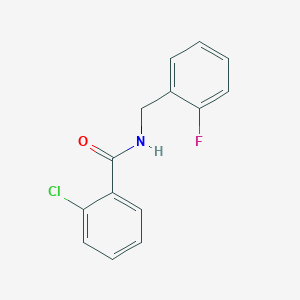

![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
